molecular formula C12H12O4 B11888616 7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one

7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one

Katalognummer: B11888616
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: JALNUWNVCUUWQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for the synthesis of coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid. The reaction conditions often include heating the reaction mixture to temperatures ranging from 50°C to 150°C, depending on the specific reagents and desired yield .

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using green chemistry principles. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. For example, the use of ionic liquids or microwave-assisted synthesis can enhance the efficiency and reduce the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H12O4

Molekulargewicht

220.22 g/mol

IUPAC-Name

7-ethoxy-4-hydroxy-8-methylchromen-2-one

InChI

InChI=1S/C12H12O4/c1-3-15-10-5-4-8-9(13)6-11(14)16-12(8)7(10)2/h4-6,13H,3H2,1-2H3

InChI-Schlüssel

JALNUWNVCUUWQU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.